molecular formula C12H13BrF2O3 B7999976 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane CAS No. 1443354-73-1

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7999976
CAS No.: 1443354-73-1
M. Wt: 323.13 g/mol
InChI Key: KTPBVCCBRGHRKU-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is a halogenated 1,3-dioxane derivative featuring a phenoxyethyl side chain substituted with bromine and fluorine at the 4-, 2-, and 5-positions of the aromatic ring. The 1,3-dioxane ring provides structural rigidity, while the bromo and fluoro substituents enhance electron-withdrawing properties, influencing reactivity and stability.

Synthesis:
The compound is synthesized via multi-step strategies common to 1,3-dioxane derivatives. For example:

  • Step 1: Brominated precursors (e.g., 5,5-bis(bromomethyl)-1,3-dioxane derivatives) are reacted with nucleophiles like potassium thioacetate to introduce functional groups (e.g., acetylthiomethyl) .
  • Step 2: Subsequent hydrolysis and transacetalization with aldehydes (e.g., nitrobenzaldehyde) yield structurally diverse derivatives .

Properties

IUPAC Name

2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c13-8-6-10(15)11(7-9(8)14)16-5-2-12-17-3-1-4-18-12/h6-7,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPBVCCBRGHRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210160
Record name 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-73-1
Record name 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-[2-(4-bromo-2,5-difluorophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-bromo-2,5-difluorophenol with an appropriate ethylating agent to introduce the phenoxyethyl group. This intermediate is then reacted with 1,3-dioxane under suitable conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the phenoxyethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to different targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues with Nitro and Thioacetate Groups

Example : 2-(3′-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane (74)

  • Key Differences: Substituents: Nitrophenyl group vs. bromo/difluoro-phenoxyethyl group. Reactivity: The nitro group enhances electrophilic aromatic substitution, whereas bromo/fluoro substituents favor nucleophilic displacement. Applications: Nitro derivatives are intermediates in explosives or dyes, while halogenated dioxanes may have applications in agrochemicals or pharmaceuticals.

RoHS-Restricted 1,3-Dioxane Derivatives

Examples :

  • 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-
  • 1,3-Dioxane, 2-[(1R,2R)-2,4-dimethyl-3-cyclohexen-1-yl]-5-methyl-5-(1-methylpropyl)-, cis-
Compound Substituents Key Properties
Target Compound 4-Bromo-2,5-difluoro-phenoxyethyl High polarity, thermal stability
RoHS-Listed Derivatives Cyclohexenyl, methyl, propyl groups Volatile, hazardous under RoHS

Alkylation-Reactive Derivatives

Example : 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane (XXV)

  • Key Differences: Substituents: Bromopropyl vs. bromo/difluoro-phenoxyethyl. Reactivity: Bromopropyl groups undergo nucleophilic substitution (e.g., with iodide), while the phenoxyethyl chain may participate in ether cleavage or aromatic reactions.

Table 1: Comparative Properties of 1,3-Dioxane Derivatives

Compound Name/ID Substituents Reactivity Highlights Applications/Potential Risks
Target Compound Bromo, difluoro-phenoxyethyl Electrophilic aromatic substitution Agrochemical intermediates
2-(3′-Nitrophenyl)-... (74) Nitrophenyl, acetylthiomethyl Thioacetalization, hydrolysis Explosive precursors
RoHS-Listed Derivatives Cyclohexenyl, alkyl groups High volatility Restricted under EU RoHS
2C-B () Bromo, methoxy-phenethylamine Serotonergic receptor interaction Designer drug

Key Observations:

  • Electronic Effects : Bromo and fluoro substituents increase the target compound’s electron-withdrawing capacity compared to nitro or alkyl-substituted analogues, affecting reaction kinetics .
  • Environmental Impact : Unlike RoHS-listed derivatives, the target compound’s aromatic system may resist degradation, necessitating further ecotoxicological studies .
  • Synthetic Utility : The ethyl linker in the target compound allows modular functionalization, similar to strategies used for 2-(3-bromopropyl)-1,3-dioxane derivatives .

Biological Activity

2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound notable for its complex structure, which includes a dioxane ring and a halogenated phenoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic chemistry.

The molecular formula of 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane is C12H13BrF2O3C_{12}H_{13}BrF_2O_3. The presence of bromine and fluorine atoms enhances its reactivity and biological profile compared to similar compounds. The dioxane structure contributes to the stability and solubility of the compound in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromo and difluoro groups) are known to enhance binding affinity, potentially allowing the compound to modulate the activity of various biomolecules. This mechanism is crucial for its application in therapeutic contexts.

Biological Activity Studies

Research indicates that compounds containing halogenated phenoxy groups often exhibit significant biological activities. For instance:

  • Antifungal Activity : Compounds similar to 2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxane have been reported to possess antifungal properties, which could be linked to their ability to disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism .
  • Interaction with Calcium Channels : Some studies suggest that fluorinated compounds can interact with calcium-activated chloride channels (TMEM16A), which are implicated in various physiological processes including muscle contraction and secretion .

Case Studies

  • Antiproliferative Activity : A study investigated the antiproliferative effects of structurally related compounds on cancer cell lines. The results indicated that certain derivatives could inhibit cell growth effectively, suggesting potential applications in oncology .
  • Binding Studies : Research involving binding assays demonstrated that halogenated phenoxy compounds could bind effectively to protein targets, influencing their activity. This was evidenced by a series of IC50 measurements that indicated a strong correlation between structural modifications and binding efficiency .

Data Table: Biological Activity Summary

Compound NameBiological ActivityReference
2-[2-(4-Bromo-2,5-difluoro-phenoxy)ethyl]-1,3-dioxaneAntifungal activity; potential calcium channel modulation
Related Halogenated CompoundsAntiproliferative effects on cancer cell lines
Fluorinated Phenoxy CompoundsBinding affinity studies with protein targets

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